REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:24])[CH2:9][CH:10]([CH:17](C(O)=O)[C:18]([OH:20])=[O:19])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:4][CH:3]=1>CC(C)=O.CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:24])[CH2:9][CH:10]([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:17][C:18]([OH:20])=[O:19])=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
2-[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]malonic acid
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O)=O
|
Name
|
acetone methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Precipitation of product
|
Type
|
ADDITION
|
Details
|
was effected by addition of dichloromethane
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CC(CC(=O)O)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |